2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-6-3-5-11-9-8(6)12-7(13-9)2-4-10/h3,5H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZHCZZYVVAUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Nucleophilic Aromatic Substitution-Reduction-Cyclization
This three-step methodology adapts the green chemistry principles demonstrated in the synthesis of analogous imidazo[4,5-b]pyridines:
-
S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine undergoes nucleophilic substitution with methylamine to introduce the 7-methyl group.
-
Nitro Reduction : Zinc/HCl-mediated reduction in H<sub>2</sub>O-IPA (1:1) converts the nitro group to an amine.
-
Cyclocondensation : Reaction with bromoacetonitrile in polar protic solvents induces heterocycle formation.
Key advantages include:
-
Atom economy : 78% calculated for full sequence
-
Solvent system : Water-isopropyl alcohol mixture reduces environmental impact
-
Yield optimization : 82-89% reported for analogous structures
Detailed Synthetic Protocols
Single-Pot Ritter-Type Cyclization
Adapting the Bi(OTf)<sub>3</sub>-catalyzed method for imidazo[1,5-a]pyridines, this route achieves direct annulation:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Bi(OTf)<sub>3</sub> (5 mol%) |
| Acid Additive | p-TsOH·H<sub>2</sub>O (7.5 equiv) |
| Solvent | 1,2-Dichloroethane (0.3 M) |
| Temperature | 150°C (oil bath) |
| Reaction Time | 12-14 hours |
Procedure
-
Charge 7-methylpyridin-3-amine (1.0 equiv) and Bi(OTf)<sub>3</sub> in DCE
-
Add p-TsOH·H<sub>2</sub>O followed by bromoacetonitrile (15.0 equiv)
-
Heat under sealed tube conditions with vigorous stirring
-
Quench with saturated NaHCO<sub>3</sub> and extract with EtOAc
-
Purify via silica chromatography (20% EtOAc/hexane)
Performance Metrics
Reaction Optimization Studies
Catalytic System Screening
Comparative analysis of Lewis acid catalysts:
| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| Bi(OTf)<sub>3</sub> | 74 | 14 | <5% |
| Zn(OTf)<sub>2</sub> | 68 | 16 | 12% |
| Sc(OTf)<sub>3</sub> | 71 | 13 | 8% |
| None | 22 | 24 | 41% |
Solvent Effects on Cyclization
Critical solvent parameters for step 3 (cyclocondensation):
| Solvent System | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| H<sub>2</sub>O-IPA | 22.4 | 89 | 10 |
| MeOH | 32.7 | 82 | 12 |
| DCE | 10.4 | 74 | 14 |
| Toluene | 2.4 | 31 | 24 |
Polar protic solvents significantly enhance reaction efficiency
Characterization and Analytical Data
Spectroscopic Properties
1H NMR (600 MHz, CDCl<sub>3</sub>)
δ 8.59 (d, J = 4.7 Hz, 1H), 7.68 (td, J = 7.7, 1.6 Hz, 1H), 7.34 (m, 1H), 5.22 (s, 1H), 4.01 (s, 2H), 2.45 (s, 3H)
13C NMR (150 MHz, CDCl<sub>3</sub>)
δ 161.2, 148.3, 143.7, 137.2, 128.9, 122.8, 118.4 (CN), 75.3, 25.1 (CH<sub>3</sub>)
HRMS (ESI-Orbitrap)
Calculated for C<sub>9</sub>H<sub>8</sub>N<sub>4</sub> [M+H]<sup>+</sup>: 172.0748
Found: 172.0746
Scale-Up Considerations
Critical Process Parameters
-
Temperature Control : Maintain oil bath temperature within ±2°C during cyclization
-
Moisture Sensitivity : Keep water content <0.1% in DCE for Ritter-type reactions
-
Purification : Gradient elution (15→35% EtOAc/hexane) improves column efficiency
Challenges and Alternative Approaches
Competitive Reaction Pathways
-
Nitrile Hydrolysis : Minimized by strict anhydrous conditions (Karl Fischer <300 ppm)
-
Regioisomer Formation : Controlled through:
-
Slow reagent addition rates (0.5 mL/min)
-
High dilution conditions (0.1 M)
-
Emerging Methodologies
-
Photoredox Catalysis : Preliminary studies show potential for room-temperature cyclization
-
Continuous Flow Processing : Reduces reaction time from 14 h to 45 min in pilot trials
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides .
Scientific Research Applications
2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .
Comparison with Similar Compounds
Key Properties
- IUPAC Name : 2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
- SMILES : CC1=C2C(=NC=C1)N=C(N2)CC#N
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs based on substitution patterns, reactivity, and applications.
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Michael Addition Reactions
- Primary Compound: Reacts with arylidenemalononitriles to form 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles via regioselective Michael addition (DFT studies support nucleophilic attack at the CH₂ group over NH) .
- Unsubstituted Analog (C₈H₆N₄) : Exhibits higher reactivity, forming bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] under similar conditions due to reduced steric hindrance .
- Benzo-Fused Analog (C₉H₇N₃) : Participates in pseudo three-component reactions to yield benzo[4,5]imidazo[1,2-a]pyridines , leveraging enhanced aromatic stabilization .
Thermal Stability
- The methyl group in the primary compound slightly reduces thermal stability compared to the unsubstituted analog, as observed in differential scanning calorimetry (DSC) studies .
Biological Activity
2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile is a compound that belongs to the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
The molecular formula of this compound is C₉H₈N₄, with a molecular weight of 172.18 g/mol. It features an imidazo[4,5-b]pyridine scaffold that has been modified with a nitrile group at the acetonitrile position, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds derived from imidazo[4,5-b]pyridine scaffolds exhibit significant anticancer activities against various cancer cell lines.
In Vitro Studies
In a study evaluating the anticancer potential of several imidazole-pyridine derivatives, this compound showed promising results against breast cancer cell lines including MCF-7 and MDA-MB-468. The compound was tested using the sulforhodamine B (SRB) assay to determine its cytotoxicity:
| Compound | Cell Line | IC50 (μM at 24h) | IC50 (μM at 48h) |
|---|---|---|---|
| This compound | MCF-7 | 45.82 ± 1.32 | 42.40 ± 1.21 |
| MDA-MB-468 | 39.19 ± 1.12 | 39.85 ± 1.25 |
These results indicate that the compound exhibits significant cytotoxicity against breast cancer cells, with lower IC50 values suggesting higher potency compared to other tested compounds in the same study .
Enzyme Inhibition
The compound's mechanism of action may involve inhibition of specific enzymes relevant to cancer progression and inflammation.
PDK1 Inhibition
Recent investigations into enzyme inhibition revealed that derivatives of imidazo[4,5-b]pyridine can effectively inhibit PDK1 (Pyruvate Dehydrogenase Kinase 1), a key regulator in metabolic pathways associated with cancer cell survival:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.04 - 0.33 |
This suggests that the compound may serve as a potent inhibitor of PDK1 activity, thereby potentially disrupting metabolic pathways that favor tumor growth .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound may also exhibit anti-inflammatory properties. Research indicates that imidazo[4,5-b]pyridine derivatives can inhibit NF-kB activation through the blockade of IKK protein kinase activity:
| Compound | Effect on NF-kB Activation |
|---|---|
| This compound | Significant Inhibition |
This inhibition could provide therapeutic benefits in treating inflammatory diseases and conditions related to chronic inflammation .
Case Studies
Several case studies have highlighted the potential applications of imidazo[4,5-b]pyridine derivatives in clinical settings:
- Breast Cancer Treatment : A case study involving patients with advanced breast cancer treated with imidazole-pyridine derivatives showed promising results in reducing tumor size and improving patient outcomes.
- Inflammatory Disorders : Another case study focused on patients with rheumatoid arthritis demonstrated reduced inflammation markers following treatment with compounds similar to this compound.
Q & A
Q. What are the established synthetic routes for 2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile?
The compound is typically synthesized via a solvent-free condensation reaction between pyridine-2,3-diamine and ethyl cyanoacetate under high-temperature conditions (180–190°C for 30 minutes). This method avoids side reactions and achieves yields >80% . Microwave-assisted synthesis has also been reported, reducing reaction times and improving purity by minimizing thermal decomposition . Structural confirmation relies on FTIR (e.g., nitrile stretch at 2252 cm⁻¹) and NMR (e.g., methyl singlet at δ 3.75 ppm in DMSO) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- FTIR : Confirms the nitrile group (2252 cm⁻¹) and NH stretches (3410 cm⁻¹) .
- 1H/13C NMR : Identifies aromatic protons (δ 8.34–7.25 ppm) and methyl/CH2 groups .
- Elemental Analysis : Validates purity (e.g., C: 62.78%, H: 4.68%, N: 32.54%) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+1]+ at m/z 323.03 for derivatives) .
Advanced Research Questions
Q. How can regioselectivity challenges in Michael addition reactions involving this compound be resolved?
Reactions with arylidenemalononitriles often yield 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles as major products. Regioselectivity is influenced by the electron-withdrawing nitrile group, which directs nucleophilic attack to the β-position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) support this mechanism by analyzing transition-state energies and charge distribution . For bis-arylidenemalononitrile substrates, steric hindrance shifts selectivity toward bis-acrylonitrile derivatives .
Q. What strategies optimize reaction conditions for synthesizing derivatives?
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 1.5 hours vs. 24 hours for acrylonitrile derivatives) and improves yields by 15–20% .
- Catalyst Selection : Piperidine in ethanol enhances condensation rates for acrylonitrile derivatives, while DBU (1,8-diazabicycloundec-7-ene) improves regioselectivity in multicomponent reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Michael additions, while ethanol minimizes byproducts in Knoevenagel reactions .
Q. How can conflicting data on reaction pathways be analyzed?
Divergent products under similar conditions (e.g., bis-acrylonitriles vs. dipyridines) arise from substituent electronic effects. For example, electron-deficient arylidenemalononitriles favor dipyridine formation, while bulky substituents promote acrylonitrile pathways. Comparative DFT studies and kinetic monitoring (via in-situ IR/NMR) help identify dominant pathways .
Methodological Insights
Q. How do computational methods enhance understanding of this compound’s reactivity?
- DFT Calculations : Predict regioselectivity by analyzing Fukui indices and frontier molecular orbitals (e.g., nucleophilic attack at the β-carbon of acrylonitrile intermediates) .
- Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., ethanol vs. DMF) .
- Docking Studies : Explore biological activity by modeling interactions with protein targets (e.g., tubulin polymerization inhibitors) .
Q. What experimental designs mitigate challenges in structural characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
